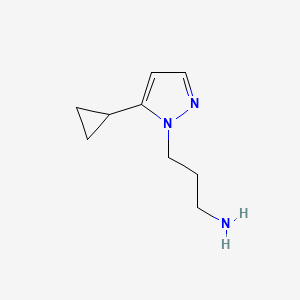

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(5-cyclopropylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHPUYCMANUDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006469-86-8 | |

| Record name | 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the propan-1-amine side chain. One common method includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Propan-1-amine Side Chain: This step can involve nucleophilic substitution reactions where the pyrazole derivative reacts with a suitable alkyl halide or tosylate to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Potential

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine has been investigated for its potential as a therapeutic agent:

- Monoamine Oxidase Inhibition : Studies have shown that derivatives of pyrazole compounds exhibit selective inhibitory activity against monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. Research indicates that modifications to the pyrazole structure can enhance MAO-A and MAO-B inhibition, suggesting potential applications in treating depression and anxiety disorders .

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of pyrazole derivatives, including this compound:

- In vitro Studies : Various studies have evaluated the compound's effectiveness against bacterial strains, showing promising results in inhibiting growth .

Cancer Research

The compound's potential in oncology is being explored:

- Cytotoxicity Studies : Investigations into the cytotoxic effects of pyrazole derivatives on cancer cell lines have indicated that certain structural modifications can lead to enhanced anti-cancer activity .

Case Study 1: Monoamine Oxidase Inhibition

A study conducted by researchers focused on synthesizing various pyrazole derivatives, including this compound. The findings revealed:

- Ki Values : The compound exhibited Ki values as low as 27 nM for MAO-A, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Pseudomonas aeruginosa:

- Results : The study demonstrated significant inhibition of biofilm formation, suggesting its potential as an antimicrobial agent in clinical settings .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyclopropyl group and the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine

- Molecular Formula : C₉H₁₅N₃

- Molecular Weight : 165.24 g/mol

- CAS No.: 1006469-86-8

- Purity : ≥95% (free base), with a dihydrochloride salt form (CAS 2260930-79-6) also available .

Structural Features: The compound consists of a pyrazole ring substituted with a cyclopropyl group at the 5-position, linked to a propan-1-amine chain.

Comparison with Structurally Similar Compounds

Pyrazole-Based Amine Derivatives

The following table summarizes key analogs with variations in substituents and chain length:

Key Observations :

- Substituent Effects : The 5-cyclopropyl group in the target compound provides a balance between steric bulk and lipophilicity compared to the 5-methyl analog. The trifluoromethyl (CF₃) group in the butan-1-amine derivative introduces strong electron-withdrawing effects, which may enhance binding affinity in enzyme inhibition .

- Chain Length : Extending the amine chain from propan-1-amine to butan-1-amine increases molecular weight and may alter solubility or target interaction dynamics.

- Pharmacological Relevance : Pyrazole-amine hybrids are common in kinase inhibitors (e.g., GSK-3β inhibitors in ). The cyclopropyl substituent could reduce metabolic degradation compared to methyl groups .

Non-Pyrazole Heterocyclic Amines

For broader context, non-pyrazole analogs include:

- 3-(Azetidin-1-yl)propan-1-amine : Features an azetidine ring instead of pyrazole. Shown to act as a building block in medicinal chemistry due to its compact cyclic structure .

Comparison :

Pyrazole derivatives generally exhibit stronger π-π stacking interactions with aromatic residues in biological targets compared to azetidine or thiazole-based amines.

Pharmacological and Physicochemical Properties

- The dihydrochloride salt form enhances aqueous solubility .

- Target Selectivity : Pyrazole amines with cyclopropyl groups may exhibit improved selectivity for enzymes like GSK-3β due to reduced off-target interactions .

Biological Activity

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies associated with this compound and its derivatives.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of cyclopropyl-substituted pyrazole derivatives with appropriate amines. The structural integrity and purity of synthesized compounds are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including those with cyclopropyl substitutions, exhibit significant antibacterial and antifungal properties. A study focused on a series of pyrazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, compounds such as 9d, 9g, and 9h showed potent antimicrobial activities when tested against standard strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 9d | 0.025 | Staphylococcus aureus |

| 9g | 0.019 | Escherichia coli |

| 9h | 0.015 | Bacillus subtilis |

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. A specific study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds displayed significant cytotoxicity, suggesting potential for development as anticancer agents .

Case Study: Combination Therapy

In a notable case study, a combination of a specific pyrazole derivative with doxorubicin was tested in vitro. The results showed a synergistic effect, enhancing the overall cytotoxicity against cancer cells compared to doxorubicin alone. This suggests that pyrazole derivatives may serve as effective adjuncts in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has highlighted that the presence of specific functional groups can enhance antimicrobial potency and selectivity against various pathogens. For instance, the introduction of electron-withdrawing groups has been shown to improve activity against certain bacterial strains .

Table 2: Structure-Activity Relationships

| Modification | Activity Change | Observations |

|---|---|---|

| Addition of -CF3 | Increased potency | Enhanced interaction with target enzymes |

| Substitution at C5 | Variable | Depends on steric hindrance |

Q & A

Q. What are the common synthetic routes for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propan-1-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C, as demonstrated in analogous pyrazole amine syntheses . Key steps include:

- Reagent selection : Cyclopropanamine as the cyclopropyl source.

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product .

- Optimization : Adjusting reaction time (e.g., 48 hours) and catalyst loading (e.g., 5 mol%) to improve yield (reported yields: 17–38% in related syntheses) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- 1H/13C NMR : Look for cyclopropyl proton signals (δ 0.71–0.92 ppm, multiplet) and amine protons (δ ~10.5 ppm, broad singlet). Pyrazole ring protons appear as singlets (δ 5.0–5.2 ppm) .

- IR Spectroscopy : Absorbances at ~3250 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O in acylated derivatives) .

- HRMS : Confirm molecular weight with [M+H]+ peaks (e.g., m/z 215 for related structures) .

Advanced Research Questions

Q. How can computational methods like DFT and Multiwfn be applied to study the electronic structure and noncovalent interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. The Colle-Salvetti correlation-energy formula can predict interaction energies with biological targets .

- Multiwfn Analysis : Visualize electron localization function (ELF) and electrostatic potential (ESP) surfaces to identify reactive sites (e.g., amine groups for hydrogen bonding). Noncovalent interaction (NCI) plots reveal van der Waals and steric interactions critical for ligand-receptor binding .

Q. What strategies can resolve contradictions between theoretical predictions and experimental data regarding the compound's reactivity or biological activity?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted reaction pathways (e.g., cyclopropane ring stability) with experimental kinetics data .

- Advanced NMR Techniques : Use 2D NMR (e.g., NOESY) to confirm stereochemistry if computational models conflict with observed coupling constants .

- Bioassay Replication : Test antimicrobial activity under varying pH/temperature conditions to address discrepancies in IC50 values .

Q. How to design derivatives of this compound to explore structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Derivatization : React the primary amine with acyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) to form amides. Monitor reaction progress via TLC and purify using silica gel chromatography .

- SAR Testing : Compare antimicrobial potency of derivatives using standardized assays (e.g., MIC against E. coli). Key structural factors include:

- Electron-withdrawing groups (e.g., nitro) enhancing membrane penetration.

- Cyclopropyl substituents influencing steric interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.